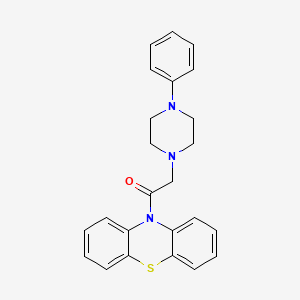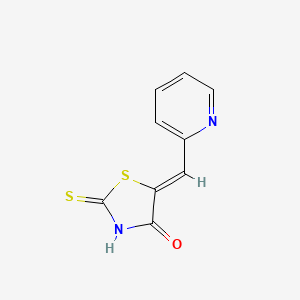
5-(2-Pyridylmethylene)rhodanine
概要
説明
5-(2-Pyridylmethylene)rhodanine is a heterocyclic compound that features a rhodanine core with a pyridylmethylene substituent at the 5-position.
Safety and Hazards
作用機序
Target of Action
Rhodanine derivatives, in general, have been known to interact with a broad spectrum of biological targets due to their electrophilic nature .
Mode of Action
This bond is conjugated to the carbonyl group at position 4 of the rhodanine ring, making these compounds electrophilic and potentially reactive due to possible Michael addition of the nucleophilic protein residues to the exocyclic double bond .
Result of Action
Rhodanine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyridylmethylene)rhodanine typically involves the condensation of rhodanine with 2-pyridinecarboxaldehyde. One common method is the Knoevenagel condensation, which is carried out under solvent-free conditions using 2-hydroxyethylammonium acetate as a catalyst. This method is favored for its high yield, short reaction time, and environmentally benign conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact .
化学反応の分析
Types of Reactions
5-(2-Pyridylmethylene)rhodanine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thioesters.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethylene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Major Products Formed
科学的研究の応用
5-(2-Pyridylmethylene)rhodanine has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2-Pyridylmethylene)rhodanine include:
- 5-(2-Pyridylmethylene)-2-thiohydantoin
- 5-(2-Pyridylmethylene)thiazolidine-2,4-dione
- 5-(2-Pyridylmethylene)pseudothiohydantoin
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a rhodanine core with a pyridylmethylene substituent, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
特性
IUPAC Name |
(5Z)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOTGGCROUUQP-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-01-4 | |
| Record name | Rhodanine, 5-(2-pyridylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-1,4-phenylenebis[2-(1-piperidinyl)acetamide]](/img/structure/B3592653.png)
![6-[4-(morpholin-4-ylsulfonyl)phenyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B3592668.png)

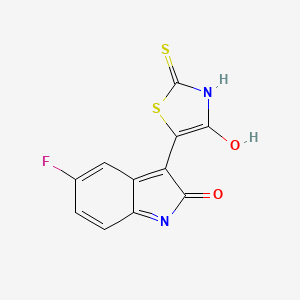
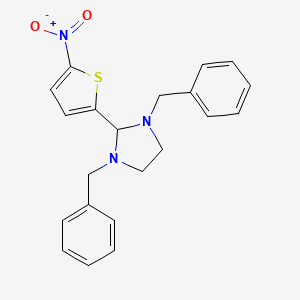
![1-(4-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B3592700.png)
![N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3592711.png)
![5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole](/img/structure/B3592715.png)
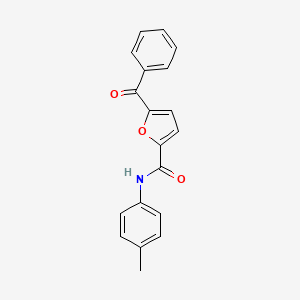
![2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE](/img/structure/B3592725.png)
![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B3592735.png)
![1,1'-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole)](/img/structure/B3592746.png)
![1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3592752.png)
